1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with two fluorine atoms and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a difluoronitrobenzene derivative, using reagents like diazomethane or Simmons-Smith reagents. The reaction conditions typically require a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2,6-Difluoro-4-aminophenyl)cyclopropane-1-carbaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro group and the cyclopropane ring can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)cyclopropane-1-carbaldehyde
- 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde
- 1-(2,6-Difluoro-4-methylphenyl)cyclopropane-1-carbaldehyde
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde is unique due to the combination of the difluoro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H7F2NO3 |
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Molecular Weight |
227.16 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H7F2NO3/c11-7-3-6(13(15)16)4-8(12)9(7)10(5-14)1-2-10/h3-5H,1-2H2 |
InChI Key |
YYTYBQLWTJCEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=C(C=C(C=C2F)[N+](=O)[O-])F |
Origin of Product |
United States |
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